2,2'-(Hydrazine-1,2-diyl)diethanol

Description

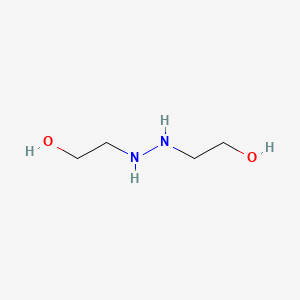

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxyethyl)hydrazinyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2/c7-3-1-5-6-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTLHFRZUBBPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947773 | |

| Record name | 2,2'-(Hydrazine-1,2-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-95-1 | |

| Record name | 2,2′-(1,2-Hydrazinediyl)bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2488-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Hydrazodiethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002488951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2488-95-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Hydrazine-1,2-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-hydrazodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Synthetic Routes to 2,2'-(Hydrazine-1,2-diyl)diethanol

The preparation of this compound can be achieved through several established laboratory procedures, primarily involving the alkylation of hydrazine (B178648).

Established Laboratory Synthesis Procedures

The principal methods for synthesizing this compound involve the reaction of a hydrazine source with a two-carbon electrophile bearing a hydroxyl or masked hydroxyl group.

Alkylation with 2-Chloroethanol (B45725): A common and direct method is the alkylation of hydrazine with 2-chloroethanol. Kinetic studies have shown that the reaction between hydrazine (N₂H₄) and 2-chloroethanol (ClCH₂CH₂OH) proceeds via a second-order nucleophilic substitution (SN2) mechanism. colab.ws The initial reaction forms 2-hydroxyethylhydrazine (B31387) (HEH). This monosubstituted product then competes with the starting hydrazine for the remaining 2-chloroethanol, leading to a consecutive alkylation reaction. This second step yields two isomeric disubstituted products: 1,1-di(hydroxyethyl)hydrazine and the desired 1,2-di(hydroxyethyl)hydrazine [this compound]. colab.wsrsc.org

The reaction can be represented as follows:

N₂H₄ + ClCH₂CH₂OH → HOCH₂CH₂NHNH₂ (HEH) + HCl

HOCH₂CH₂NHNH₂ + ClCH₂CH₂OH → HOCH₂CH₂NHNHCH₂CH₂OH + HCl

To favor the formation of the 1,2-disubstituted product, careful control of stoichiometry and reaction conditions is necessary.

Reaction with Ethylene (B1197577) Oxide: Another established route is the reaction of hydrazine with ethylene oxide. This method avoids the generation of hydrogen chloride as a byproduct. The reaction involves the nucleophilic ring-opening of the epoxide by hydrazine. Typically, hydrazine hydrate (B1144303) is heated in a closed system, and ethylene oxide is added gradually while maintaining the temperature. google.com Similar to the 2-chloroethanol route, the reaction proceeds stepwise, first forming 2-hydroxyethylhydrazine, which can then react with a second molecule of ethylene oxide to yield the di-substituted product. rsc.orggoogle.comgoogle.com

The reaction proceeds as follows:

N₂H₄ + C₂H₄O → HOCH₂CH₂NHNH₂ (HEH)

HOCH₂CH₂NHNH₂ + C₂H₄O → HOCH₂CH₂NHNHCH₂CH₂OH

Controlling the molar ratio of the reactants is crucial to maximize the yield of the desired N,N'-bis(2-hydroxyethyl)hydrazine and minimize the formation of mono- and tri-substituted byproducts. rsc.org

| Starting Materials | Product | Key Features |

| Hydrazine + 2-Chloroethanol | This compound | SN2 mechanism; forms isomeric byproducts. colab.ws |

| Hydrazine + Ethylene Oxide | This compound | Epoxide ring-opening; avoids HCl byproduct. rsc.orggoogle.com |

Optimization of Reaction Conditions and Catalyst Systems

Optimizing the synthesis of this compound focuses on increasing yield and selectivity while minimizing reaction times and byproducts.

Influence of Base: In the synthesis using 2-chloroethanol, the presence of a strong base like sodium hydroxide (B78521) can alter the reaction pathway. The base can deprotonate 2-chloroethanol to form ethylene oxide in situ, which then becomes the primary alkylating agent. colab.ws This indirect, base-catalyzed route can influence the reaction kinetics and product distribution. Mathematical modeling based on kinetic studies allows for the simulation of batch and semi-batch processes to predict the instantaneous concentrations of reactants and products, thereby enabling the optimization of conditions to maximize the yield of the desired product. colab.ws

Use of Microreactors: For the reaction between hydrazine hydrate and ethylene oxide, transitioning from traditional batch reactors to continuous flow microreactors has been shown to significantly improve performance. Microreactors offer enhanced heat and mass transfer, leading to better temperature control and mixing. This results in a notable increase in both the reaction yield and the space-time yield, making the process more efficient and scalable. rsc.org

Catalyst-Free and Alternative Approaches: While the aforementioned reactions are typically conducted without specific metal catalysts, the broader field of hydrazine synthesis has seen the development of various catalytic systems. For instance, heterogeneous catalysts have been employed for synthesizing bis-hydrazine derivatives (azines) from ketones and hydrazine hydrate, highlighting an efficient and environmentally friendly approach. mdpi.com Such principles could potentially be adapted to optimize the synthesis or purification of this compound.

Chemical Reactivity and Transformation Pathways Involving Hydrazine Moieties

The reactivity of this compound is dominated by its hydrazine moiety (-NH-NH-). The two nitrogen atoms, each bearing a hydrogen, are nucleophilic and can readily react with electrophilic species, particularly carbonyl compounds.

Condensation Reactions with Carbonyl Compounds

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form compounds with a carbon-nitrogen double bond (C=N).

This compound can react with two equivalents of an aldehyde or ketone to form a bis-hydrazone, a type of Schiff base. This reaction is a nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgnih.govlibretexts.org The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. researchgate.net

The general reaction is as follows: HOCH₂CH₂NHNHCH₂CH₂OH + 2 R₂C=O ⇌ HOCH₂CH₂N=C(R)₂-N=C(R)₂CH₂CH₂OH + 2 H₂O

The resulting products are bis(azomethine) derivatives. For example, the condensation between hydrazine and benzaldehyde (B42025) yields 1,2-di(benzylidene)hydrazine. eurjchem.com Similarly, this compound would react with benzaldehyde to form N,N'-bis(benzylidene)-N,N'-bis(2-hydroxyethyl)hydrazine. The presence of the two hydroxyl groups on the parent molecule could influence the solubility and subsequent reactivity of the resulting Schiff base.

The bifunctional nature of this compound, possessing two nucleophilic nitrogen centers, makes it a valuable precursor for the synthesis of various five-membered heterocyclic rings through cyclocondensation reactions.

Pyrazolines: Pyrazolines are commonly synthesized by the reaction of a hydrazine with an α,β-unsaturated aldehyde or ketone (e.g., chalcones). researchgate.netsci-hub.se The reaction proceeds via a Michael addition of one of the hydrazine nitrogens to the β-carbon of the enone, followed by intramolecular cyclization and dehydration to form the pyrazoline ring. researchgate.netnih.gov Using this compound in this reaction would lead to the formation of a bis-pyrazoline structure, where each nitrogen of the original hydrazine is incorporated into a separate pyrazoline ring, each bearing a hydroxyethyl (B10761427) substituent. Another route to pyrazolines involves the reaction with 1,3-dicarbonyl compounds like acetylacetone, which would similarly lead to N-functionalized pyrazole (B372694) derivatives. nih.gov

Triazoles: 1,2,4-Triazoles can be synthesized from hydrazine derivatives through several routes. One common method involves the cyclization of N-acylthiosemicarbazides, which can be prepared by reacting an acid hydrazide with an isothiocyanate. nih.gov For this compound, this would first require conversion to a dihydrazide. A more direct route involves reacting the hydrazine with reagents that provide the remaining carbon and nitrogen atoms for the ring. For example, reacting a dihydrazide with hydrazine hydrate can lead to the formation of a bis-4-amino-1,2,4-triazole. chemistryjournal.netrdd.edu.iq

Thiadiazoles: 1,3,4-Thiadiazoles are often prepared from thiosemicarbazide (B42300) derivatives, which are accessible from acid hydrazides and thiocyanates. The thiosemicarbazide is then cyclized using a dehydrating agent like a strong acid. nih.gov Alternatively, hydrazonoyl halides can react with hydrazinecarbodithioate derivatives to form the thiadiazole ring system. nih.govresearchgate.net Applying this to this compound would result in N,N'-linked bis-thiadiazole structures, with the hydroxyethyl groups providing functionality.

Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is frequently achieved through the dehydrative cyclization of 1,2-diacylhydrazines. organic-chemistry.orgrsc.org This is one of the most direct methods. An alternative involves the oxidative cyclization of acylhydrazones, which are formed from the condensation of an acid hydrazide and an aldehyde. organic-chemistry.org For this compound, conversion to the corresponding diacylhydrazine derivative would be the key intermediate step. Subsequent cyclodehydration would yield a bis-1,3,4-oxadiazole linked by the N-N bond, with each oxadiazole ring being N-substituted with a hydroxyethyl group.

Nucleophilic Reactivity Towards Electrophilic Centers

The lone pairs of electrons on the nitrogen atoms of this compound make it a potent nucleophile. The reactivity of hydrazines is comparable to that of simple amines like methylamine. researchgate.net This nucleophilicity allows it to readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

A primary example of this reactivity is the condensation reaction with carbonyl compounds. Like hydrazine hydrate, this compound is expected to react with aldehydes and ketones to form the corresponding hydrazones. uchile.cl This reaction proceeds via a nucleophilic attack on the carbonyl carbon to form a hemiaminal-like intermediate, which then dehydrates. uchile.cl

Furthermore, the hydrazine moiety is a strong nucleophile in substitution reactions. In reactions with activated aromatic systems, such as 1-chloro-2,4-dinitrobenzene, hydrazine acts as a moderately strong nucleophilic reagent, displacing the leaving group to form a new C-N bond. researchgate.net The kinetics and mechanism of such nucleophilic aromatic substitution reactions are influenced by the solvent, with the rate-determining step potentially being the formation of a zwitterionic intermediate or the departure of the leaving group. researchgate.net

Table 1: Examples of Nucleophilic Reactions Involving the Hydrazine Moiety

| Electrophile Type | Example Electrophile | Product Type | Reference |

|---|---|---|---|

| Carbonyl Compound | Aldehydes, Ketones | Hydrazone | uchile.cl |

| Activated Aryl Halide | 1-Chloro-2,4-dinitrobenzene | Aryl Hydrazine | researchgate.net |

Hydrazination Reactions for Functional Group Interconversion

The hydrazine group is a key building block for the synthesis of various nitrogen-containing heterocyclic compounds. By reacting with difunctional electrophiles, this compound can serve as the N-N component in cyclization reactions, leading to significant functional group interconversions.

One prominent application is the synthesis of substituted 1,2,4-triazines. In a one-pot reaction, hydrazine hydrate can cyclize an in-situ generated N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate, which is formed from the condensation of amides with 1,2-dicarbonyl compounds. researchgate.net This demonstrates the role of the hydrazine moiety in converting acyclic precursors into stable aromatic heterocycles. researchgate.net

Similarly, the reaction of hydrazine hydrate with isoflavones in refluxing ethanol (B145695) leads to the formation of 3,4-diaryl-1H-pyrazoles through a cyclocondensation reaction. rsc.org This process transforms the chromone (B188151) core of the isoflavone (B191592) into a pyrazole ring, showcasing a powerful method for functional group interconversion and scaffold hopping in medicinal chemistry.

Oxidation-Reduction Chemistry of the Hydrazine Linkage

The N-N bond in the hydrazine linkage is susceptible to both oxidation and can act as a source of reducing agents. Hydrazines are known to be sensitive to oxidation and can react with atmospheric oxygen, a process that is notably enhanced by the presence of metal ions. nih.gov This reaction can produce reactive oxygen species. nih.gov

Conversely, hydrazine and its derivatives are widely used as reducing agents in organic synthesis. The reduction often proceeds through the in-situ formation of diimide (N₂H₂), which is a powerful and selective hydrogen-transfer agent. uchile.cl This methodology has been successfully applied to the reduction of carbon-carbon double bonds. researchgate.net

Advanced Synthetic Strategies and Catalyst Development

Modern synthetic chemistry focuses on efficiency and selectivity, leading to the development of advanced strategies involving hydrazine derivatives.

One-Pot Synthetic Approaches

One-pot reactions offer significant advantages by minimizing purification steps, saving time, and reducing waste. The reactivity of the hydrazine moiety is well-suited for such processes.

A notable example is the one-pot synthesis of substituted 1,2,4-triazines. This procedure involves the sequential addition of an amide, a 1,2-dicarbonyl compound, and finally hydrazine hydrate without isolating the intermediates. researchgate.net Similarly, an environmentally friendly, one-pot synthesis of 2H-phenanthro[9,10-c]pyrazoles has been developed. rsc.org This method uses the cyclocondensation of isoflavones with hydrazine hydrate, followed by a photocyclization and dehydration step, all performed in a single reaction vessel. rsc.org These strategies highlight the efficiency gained by leveraging the sequential reactivity of hydrazine in multi-step transformations.

Table 2: One-Pot Syntheses Utilizing Hydrazine

| Target Compound | Reactants | Key Steps | Reference |

|---|---|---|---|

| Substituted 1,2,4-Triazines | Amide, 1,2-Diketone, Hydrazine Hydrate | Condensation followed by cyclization | researchgate.net |

| 2H-phenanthro[9,10-c]pyrazoles | Isoflavone, Hydrazine Hydrate | Cyclocondensation followed by photocyclization/dehydration | rsc.org |

Metal-Catalyzed Transformations

Transition metals can catalyze a variety of transformations involving hydrazine and related nitrogen functionalities. The presence of metal ions can significantly enhance the rate of hydrazine oxidation. nih.gov

In reductive processes, metal catalysts are often employed to improve efficiency and selectivity. For instance, the selective reduction of nitroarenes to the corresponding anilines can be achieved using hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org Ruthenium catalysts have been used for the deoxygenation of alcohols through a process involving a dehydrogenation/Wolff-Kishner reduction sequence. organic-chemistry.org Furthermore, copper-catalyzed systems have been reported for oxidative cyclization reactions. researchgate.net Transition-metal catalysis is also central to the diazidation of alkenes, a reaction that forms valuable 1,2-diazide intermediates from which 1,2-diamines can be prepared. chemrevlett.comchemrevlett.com

Chemo- and Regioselectivity in Hydrazine-Mediated Reactions

Achieving selectivity is a critical goal in organic synthesis. In reactions involving hydrazine derivatives, both chemo- and regioselectivity can be controlled.

Chemoselectivity is demonstrated in the Pd/C-catalyzed reduction of halogenated nitroarenes using hydrazine hydrate, where the nitro group is selectively reduced while the carbon-halogen bond remains intact. organic-chemistry.org

Regioselectivity becomes important when the hydrazine or the electrophile is unsymmetrical. Studies on methylhydrazine show that nucleophilic attack often occurs preferentially at the more substituted nitrogen atom. researchgate.net In the synthesis of triazines from unsymmetrical 1,2-diketones, a mixture of regioisomers is often formed. researchgate.net However, one isomer typically predominates due to the difference in electrophilicity between the two carbonyl groups, leading to a regioselective initial attack by the hydrazine. researchgate.net This control over which site reacts allows for the directed synthesis of specific isomers.

Coordination Chemistry and Metal Complexation

Ligand Design and Coordination Modes of 2,2'-(Hydrazine-1,2-diyl)diethanol and its Derivatives

The coordination behavior of this compound is dictated by the presence of two nitrogen atoms in the hydrazine (B178648) moiety and two hydroxyl oxygen atoms. These donor sites allow the ligand to adopt several coordination modes, which can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating anions.

The versatility of this compound and its derivatives as ligands is evident in their ability to exhibit monodentate, bidentate, and polydentate coordination.

Monodentate Coordination: In its simplest coordination mode, the ligand can bind to a metal center through one of its nitrogen atoms. This is often observed in the presence of strongly coordinating solvents or other ligands that compete for coordination sites on the metal ion.

Bidentate Coordination: More commonly, this compound acts as a bidentate ligand. This can occur in several ways:

N,N'-Bidentate: The two nitrogen atoms of the hydrazine group can coordinate to a single metal center, forming a five-membered chelate ring.

N,O-Bidentate: One nitrogen atom of the hydrazine group and one oxygen atom from a hydroxyl group can coordinate to the metal ion, creating a stable six-membered chelate ring. The deprotonation of the hydroxyl group can further stabilize this interaction.

Polydentate (Tridentate and Tetradentate) Coordination: The full coordinating potential of this compound is realized when it acts as a polydentate ligand. As a potentially tetradentate N,N',O,O'-ligand, it can wrap around a metal ion, forming multiple chelate rings and leading to highly stable complexes. In some instances, it may act as a tridentate ligand, with one of the donor atoms remaining uncoordinated. The coordination behavior of related hydrazone ligands, which can be tridentate, further supports the potential for polydentate coordination in this compound derivatives mtct.ac.innih.gov.

The specific coordination mode adopted is often elucidated through spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction.

The ability of this compound to form multiple chelate rings with a single metal ion is a classic example of the chelate effect. This thermodynamic stabilization results in the formation of more stable complexes compared to those formed with analogous monodentate ligands.

Furthermore, the bifunctional nature of this ligand makes it an excellent building block for the construction of larger, more complex supramolecular structures. By linking multiple metal centers, this compound can facilitate the formation of macrocycles and coordination polymers. The synthesis of hexaaza macrocyclic ligands from hydrazine derivatives and their subsequent complexation with transition metals highlights the potential for creating complex macrocyclic assemblies core.ac.uk. The flexible nature of the ethyl arms allows for conformational adaptability, which is crucial in the self-assembly of such intricate architectures.

Synthesis and Characterization of Metal Complexes

A variety of metal complexes involving hydrazine derivatives have been synthesized and characterized, providing insights into the potential complexation behavior of this compound with a range of transition metals.

The coordination of hydrazine-based ligands with several transition metals has been reported, often resulting in complexes with interesting structural and electronic properties. While specific studies on this compound are limited, the behavior of related ligands provides a strong indication of its coordination capabilities.

Co(II), Ni(II), and Cu(II): Complexes of these first-row transition metals with hydrazone ligands have been extensively studied nih.gov. These complexes often exhibit octahedral or distorted octahedral geometries, with the ligand acting in a bidentate or tridentate fashion researchgate.netedu.krd. For instance, Ni(II) can form complexes with a 1:2 metal-to-ligand stoichiometry researchgate.net.

Mn(II) and Zn(II): The coordination chemistry of Mn(II) and Zn(II) with hydrazine derivatives is also well-documented. Due to their electronic configurations, these metal ions typically form complexes where the geometry is dictated by the ligand's steric and electronic properties. Studies on related systems have shown the formation of both mononuclear and polynuclear complexes edu.krdnih.gov.

Pd(II) and Pt(II): Palladium(II) and Platinum(II) complexes with hydrazine-containing ligands are of interest due to their potential applications in catalysis and materials science. These d⁸ metal ions typically form square planar complexes. The coordination can involve N,O-chelation, as seen in hydrazidopalladium complexes mdpi.com. The coordination environment can be influenced by reaction conditions, leading to different coordination modes nih.gov.

Ag(I) and Hg(II): Silver(I) and Mercury(II) are known to form complexes with a variety of nitrogen- and oxygen-donor ligands. While specific complexes with this compound are not widely reported, the known affinity of these soft metal ions for nitrogen donors suggests that stable complexes could be formed.

The synthesis of these complexes is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent, such as methanol (B129727) or ethanol (B145695). The resulting complexes can be characterized by elemental analysis, spectroscopic methods (IR, UV-Vis, NMR), and magnetic susceptibility measurements.

Table 1: Examples of Transition Metal Complexes with Hydrazine Derivatives

| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry | Reference(s) |

| Ni(II) | Hydrazone | Bidentate (N,S) | Square Planar | researchgate.net |

| Cu(II) | Hydrazone | Bidentate (N,O) | Square Planar/Octahedral | nih.gov |

| Co(II) | Hydrazone | Bidentate (N,O) | Octahedral | edu.krd |

| Pd(II) | Hydrazone | Bidentate/Tridentate | Square Planar | nih.gov |

| Zn(II) | Pyridyl-hydrazine | Bidentate | Octahedral | nih.gov |

This table is illustrative and primarily features derivatives of this compound due to limited direct data.

The ability of this compound to bridge metal centers makes it a prime candidate for the construction of coordination polymers. These materials consist of repeating coordination entities extending in one, two, or three dimensions. The self-assembly of these polymers is a spontaneous process driven by the formation of coordination bonds between the metal ions and the ligand.

The final topology of the coordination polymer can be influenced by several factors, including the coordination geometry of the metal ion, the flexibility of the ligand, the metal-to-ligand ratio, and the presence of templating agents or counter-ions. For instance, the use of pyridine-hydrazine donors has been shown to lead to the formation of lead(II) coordination polymers with diverse supramolecular architectures guided by the anion present nih.govresearchgate.net. Hierarchical self-assembly, combining coordination-driven self-assembly with other non-covalent interactions like hydrogen bonding, can lead to complex supramolecular polymers with tunable topologies nih.gov. The synthesis of coordination polymers with a pyrazine-2,5-diyldimethanol linker, a molecule with structural similarities to this compound, has demonstrated the formation of 1D and 3D networks mdpi.com.

Structural Elucidation of Coordination Compounds

In the absence of direct crystallographic data for complexes of this compound, spectroscopic methods play a crucial role in proposing putative structures.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H, O-H, and C-N bonds upon coordination can confirm the involvement of these groups in bonding to the metal center.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the symmetry of the complex and the coordination environment of the ligand in solution.

UV-Visible Spectroscopy: The electronic spectra of the complexes can give information about the d-d transitions of the metal ion, which is indicative of its coordination geometry.

Through a combination of these techniques, the coordination chemistry of this compound and its derivatives continues to be an active area of research, with the potential for the discovery of new materials with novel properties.

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries

While specific crystal structures for complexes of this compound are not extensively documented in the literature, the coordination behavior can be inferred from related systems. The ligand can act as a chelating agent, binding to a single metal center, or as a bridging ligand, linking multiple metal centers. The coordination geometries adopted by transition metal complexes are diverse, with octahedral, tetrahedral, and square planar being the most common. libretexts.org For instance, a six-coordinate metal ion would likely form an octahedral complex, while four-coordinate metals could adopt either tetrahedral or square planar geometries. libretexts.org The specific geometry is influenced by the d-electron configuration of the metal ion. libretexts.org In five-coordinate complexes, trigonal bipyramidal and square pyramidal geometries are prevalent. libretexts.org The flexible nature of the this compound ligand, with its rotatable C-C, C-N, and N-N bonds, allows it to adapt to the electronic and steric preferences of various metal ions, potentially leading to any of these common geometries. Theoretical studies on similar ligands, like histidine, show that they can act as bidentate or tridentate coordinating agents, and the final geometry, such as octahedral, is often achieved by the inclusion of solvent molecules in the coordination sphere. nih.gov

Table 1: Common Coordination Geometries in Transition Metal Complexes libretexts.orglibretexts.org

| Coordination Number | Geometry |

|---|---|

| 4 | Tetrahedral |

| 4 | Square Planar |

| 5 | Trigonal Bipyramidal |

| 5 | Square Pyramidal |

| 6 | Octahedral |

Supramolecular Architectures and Crystal Packing Phenomena

Beyond the individual molecule, the arrangement of coordination complexes in the crystal lattice, known as crystal packing, gives rise to supramolecular architectures. These extended structures are governed by intermolecular forces. The dynamic and reversible nature of coordination bonds and other non-covalent interactions can lead to the formation of well-organized self-assemblies, such as polymers, cages, or helicates. frontiersin.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding via Hirshfeld Surfaces)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For complexes of this compound, the most significant intermolecular interactions would likely be hydrogen bonds. The d(norm) map, a key feature of Hirshfeld analysis, highlights regions of close contact with red spots, indicating interactions such as N-H···O or O-H···N hydrogen bonds. nih.govmdpi.com In addition to strong hydrogen bonds, weaker interactions like C-H···O and H···H contacts often play a crucial role in stabilizing the crystal packing. nih.govmdpi.com

Hirshfeld analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For instance, in a related hydrazine derivative, Hirshfeld analysis quantified the contributions to crystal packing as follows: H···H (38.7%), S···H/H···S (24.0%), C···H/H···C (18.5%), and N···H/H···N (9.8%). nih.gov This detailed breakdown allows for a deep understanding of the forces governing the supramolecular assembly. researchgate.netmdpi.com While the title compound lacks sulfur or aromatic rings for π-π stacking, the principles of analyzing hydrogen bonds and other close contacts remain directly applicable.

Table 2: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Hydrazine Derivative nih.gov

| Contact Type | Contribution (%) |

|---|---|

| H···H | 38.7 |

| S···H / H···S | 24.0 |

| C···H / H···C | 18.5 |

| N···H / H···N | 9.8 |

| O···H / H···O | 5.0 |

Electronic and Spectroscopic Properties of Metal Complexes

Spectroscopic techniques are indispensable for probing the electronic structure and bonding in metal complexes.

Analysis of Electronic Transitions and Absorption Spectra

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions that occur when a molecule absorbs light. The spectra of transition metal complexes are characterized by two main types of transitions: d-d transitions and charge-transfer transitions. dalalinstitute.com

d-d Transitions: These involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center. They are typically weak and appear in the visible region of the spectrum.

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between the metal and the ligand. They can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT).

For complexes of this compound, one would expect to observe both types of bands. In studies of related N'-Benzylideneacethydrazide complexes, bands observed around 310-320 nm were assigned to charge transfer transitions, while weaker bands at longer wavelengths (420-750 nm) were attributed to d-d transitions. The exact positions and intensities of these bands are sensitive to the metal ion, its oxidation state, and the coordination geometry. For example, treating a solution of a related compound with hydrazine can cause the disappearance of an absorption band, indicating a reaction and change in the electronic structure. nih.gov

Vibrational Modes and Structural Correlations (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In coordination chemistry, FTIR is particularly useful for determining which atoms of a ligand are coordinated to the metal ion.

When this compound coordinates to a metal, changes in the vibrational frequencies of its functional groups are expected:

ν(O-H) and ν(N-H) stretching: The broad ν(O-H) band and the ν(N-H) stretching bands, typically found in the 3200-3600 cm⁻¹ region, will shift upon coordination. A shift to lower frequency (red shift) is often indicative of the oxygen or nitrogen atom's involvement in bonding to the metal. The absence of the O-H band can suggest deprotonation of the hydroxyl group upon complexation. researchgate.net

ν(C-N) and ν(N-N) stretching: The stretching frequencies of the C-N and N-N bonds will also be perturbed upon complexation, providing further evidence of coordination through the nitrogen atoms.

New Bands: In the far-infrared region (typically below 600 cm⁻¹), new, weaker bands corresponding to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations will appear. For example, in Fe(II) and Cu(II) complexes of a hydrazide derivative, bands attributed to M-N and M-O vibrations were observed in the 507-660 cm⁻¹ range.

The presence of uncoordinated water molecules in the crystal lattice can be identified by a broad absorption between 3500 and 4000 cm⁻¹. researchgate.net

Table 3: Typical FTIR Spectral Changes Upon Complexation researchgate.netresearchgate.net

| Functional Group | Typical Frequency (Free Ligand) | Expected Change Upon Coordination |

|---|---|---|

| O-H Stretch | ~3300-3500 cm⁻¹ (broad) | Shift in position or disappearance (if deprotonated) |

| N-H Stretch | ~3200-3400 cm⁻¹ | Shift in position |

| M-O Stretch | N/A | Appearance of new band (~400-650 cm⁻¹) |

| M-N Stretch | N/A | Appearance of new band (~400-600 cm⁻¹) |

Nuclear Magnetic Resonance (NMR) Signatures in Complexed State

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and electronic environment of a molecule in solution. ¹H NMR is particularly useful for observing the protons within a ligand.

Upon complexation of this compound, significant changes in the ¹H NMR spectrum are expected. The chemical shifts (δ) of the protons on the ligand will change due to the redistribution of electron density upon coordination to the paramagnetic or diamagnetic metal center.

-CH₂- Protons: The protons of the two methylene (B1212753) groups (-CH₂-CH₂-) would likely show a downfield shift (to higher ppm values) due to the electron-withdrawing effect of the coordinated metal ion.

-OH and -NH Protons: The signals for the hydroxyl (-OH) and amine (-NH) protons are often broad and their positions are highly dependent on solvent and temperature. Upon complexation, these signals may shift significantly, broaden further, or disappear entirely if they undergo rapid exchange or if the hydroxyl group is deprotonated. researchgate.net

For paramagnetic complexes, the signals can be dramatically shifted and broadened, sometimes beyond detection by standard NMR techniques. For complex metal hydrides, advanced computational methods that include relativistic and dynamic effects are often necessary to accurately predict and interpret the ¹H NMR chemical shifts. nih.gov ¹H NMR spectra of related hydrazine derivatives like 2-hydroxyethyl hydrazine have been recorded and serve as a baseline for understanding the ligand's signature before complexation. researchgate.net

Electrochemistry and Redox Behavior of Metal-Hydrazine Systems

The electrochemical behavior of coordination compounds is fundamentally influenced by the nature of the metal center and the electronic properties of the coordinating ligands. For instance, studies on related hydrazone ligands—compounds containing a C=N-N moiety—often reveal rich electrochemical activity. nih.gov These complexes, particularly those incorporating redox-active metal centers like copper, iron, or nickel, can undergo reversible or quasi-reversible redox processes. analis.com.my The redox potentials of such complexes are sensitive to the substituents on the ligand, the coordination geometry, and the solvent system employed. analis.com.mynih.gov

In many documented metal-hydrazine derivative systems, cyclic voltammetry is the primary technique used to investigate their redox properties. This method allows for the determination of formal redox potentials (E°'), the number of electrons transferred in a redox step, and the stability of the resulting oxidized or reduced species. analis.com.myuni-stuttgart.de For example, copper(II) complexes with various diimine ligands have been shown to exhibit reversible Cu(II)/Cu(I) redox couples, with the potential and reversibility being significantly influenced by the surrounding environment, such as the presence of micelles. nih.gov

Although no specific data tables or detailed research findings for metal complexes of this compound can be presented due to the absence of published studies, it is reasonable to hypothesize that its complexes would also exhibit interesting electrochemical properties. The presence of both the hydrazine core and the hydroxyethyl (B10761427) arms would likely influence the stability and redox potentials of its metal complexes. Future research in this area would be necessary to elucidate the specific electrochemical and redox behavior of these systems.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are at the forefront of computational chemistry, offering deep insights into molecular and electronic properties. Density Functional Theory (DFT) is a particularly prominent method due to its balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For 2,2'-(Hydrazine-1,2-diyl)diethanol, this would involve using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule.

A comprehensive conformational analysis is also critical. Due to the flexible nature of the ethyl and hydrazine (B178648) groups, numerous conformers can exist. By systematically rotating the rotatable bonds and performing geometry optimizations for each resulting structure, a potential energy surface can be mapped out. This allows for the identification of the global minimum energy conformer as well as other low-energy conformers that may be present under different conditions.

Table 1: Representative Theoretical Geometrical Parameters for a Hydrazine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N-N | 1.45 | - | - |

| C-N | 1.47 | - | - |

| C-O | 1.43 | - | - |

| C-C | 1.54 | - | - |

| H-N-N | - | 109.5 | - |

| C-N-N | - | 112.0 | - |

| H-C-C-N | - | - | 180.0 (anti) |

| N-N-C-C | - | - | 60.0 (gauche) |

Note: This table presents typical bond lengths, angles, and dihedral angles for similar chemical motifs and is for illustrative purposes only. Actual calculated values for this compound would be specific to its optimized geometry.

Electronic Density Distribution and Electrostatic Potential Mapping

Once the optimized geometry is obtained, the electronic density distribution can be calculated. This reveals how the electrons are distributed throughout the molecule. A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the electrostatic potential on the surface of the molecule.

The MEP map uses a color spectrum to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the hydroxyl and amine groups.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. mdpi.com These energies are calculated using the same DFT methods employed for geometry optimization.

Table 2: Illustrative Frontier Molecular Orbital Data for a Hydrazine Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: The values in this table are hypothetical and serve to illustrate the concept. The actual HOMO and LUMO energies for this compound would need to be determined through specific DFT calculations.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is also instrumental in unraveling the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

Transition State Characterization and Activation Barrier Determination

To understand how a reaction proceeds, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate the TS structure and calculate its energy. The energy difference between the reactants and the transition state is the activation barrier (or activation energy). A lower activation barrier corresponds to a faster reaction rate.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational chemists can model the proposed reaction pathways. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of the rate-determining step and provides a quantitative measure of the reaction's feasibility.

Catalytic Effects and Reaction Dynamics Modeling

The influence of catalysts on a reaction can also be investigated computationally. By including a catalyst in the computational model, it is possible to see how it interacts with the reactants and alters the reaction pathway. A catalyst typically provides an alternative reaction route with a lower activation barrier, thereby increasing the reaction rate. Computational studies can help in designing more efficient catalysts by providing a molecular-level understanding of their function.

Furthermore, reaction dynamics modeling can provide an even more detailed picture of a chemical reaction. These simulations can trace the trajectories of the atoms as the reaction progresses, offering insights into the dynamic aspects of the process.

Prediction and Validation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, which can be complex for molecules with multiple conformational possibilities like this compound.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational calculations are essential for the accurate assignment of the observed vibrational bands to specific molecular motions.

A common high-level method for this purpose is the Scaled Quantum Mechanical Force Field (SQMFF) methodology. chemicalbook.com This approach involves calculating the harmonic vibrational frequencies using quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). chemicalbook.com The systematically overestimated theoretical frequencies are then corrected using a set of scale factors to provide a better match with experimental spectra.

For this compound, these calculations would help in assigning the vibrational modes associated with the O-H, N-H, C-H, C-N, C-O, and C-C stretching, as well as various bending and torsional modes. A data table of theoretical versus scaled vibrational frequencies would typically be generated to validate the assignments.

Hypothetical Data Table: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| O-H Stretch | 3650 | 3500 |

| N-H Stretch | 3400 | 3300 |

| CH₂ Asymmetric Stretch | 3050 | 2980 |

| CH₂ Symmetric Stretch | 2950 | 2880 |

| C-N Stretch | 1100 | 1080 |

| C-O Stretch | 1050 | 1030 |

Note: This table is illustrative and not based on actual published research for this specific compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. synblock.com Theoretical calculations of NMR parameters, such as chemical shifts and shielding tensors, are crucial for interpreting experimental NMR spectra. nih.govmdpi.com

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. synblock.comnih.gov These calculations are typically performed using DFT. The isotropic shielding constant (σ) is calculated, and the chemical shift (δ) is then determined by comparing it to the shielding constant of a reference compound, commonly tetramethylsilane (B1202638) (TMS). nih.gov

For this compound, these computations would predict the ¹H and ¹³C chemical shifts for the different nuclei in the molecule. nih.gov The shielding tensor, a second-rank tensor, describes the anisotropy of the magnetic shielding at the nucleus and is particularly relevant for solid-state NMR studies. mdpi.com

Hypothetical Data Table: Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated Isotropic Shielding | Calculated Chemical Shift (δ) |

| C (attached to O) | 120.5 | 62.3 |

| C (attached to N) | 135.2 | 47.6 |

| H (of OH) | 28.9 | 2.1 |

| H (of NH) | 27.5 | 3.5 |

| H (of CH₂ attached to O) | 27.8 | 3.2 |

| H (of CH₂ attached to N) | 28.1 | 2.9 |

Note: This table is illustrative and not based on actual published research for this specific compound.

Intermolecular Interaction Analysis (e.g., Quantum Theory of Atoms in Molecules)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. mdpi.com

In the context of this compound, QTAIM analysis could be used to characterize the hydrogen bonds that are likely to form, involving the hydroxyl (O-H) and hydrazine (N-H) groups as donors and the oxygen and nitrogen atoms as acceptors. The analysis focuses on bond critical points (BCPs) in the electron density. Key topological parameters at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the strength and nature of the interactions. For instance, a positive ∇²ρ(r) is indicative of a closed-shell interaction, typical of hydrogen bonds. mdpi.com This method allows for a detailed understanding of the forces that govern the supramolecular structure of the compound in condensed phases. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 2,2'-(Hydrazine-1,2-diyl)diethanol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

High-Resolution 1H NMR and 13C NMR for Structural Assignment

High-resolution 1H (proton) and 13C (carbon-13) NMR are fundamental techniques for assigning the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the two equivalent methylene (B1212753) groups (CH₂) adjacent to the oxygen atoms and the two equivalent methylene groups adjacent to the nitrogen atoms will give rise to specific chemical shifts and splitting patterns. The protons of the hydroxyl (OH) and amine (NH) groups are also observable, though their signals can be broad and their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding and exchange processes.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, two distinct signals are expected, corresponding to the two non-equivalent carbon atoms: the carbon of the methylene group attached to the hydroxyl group and the carbon of the methylene group attached to the nitrogen atom. oregonstate.edu The chemical shifts of these carbons are indicative of their electronic environment. Quaternary carbons, those without any attached hydrogens, typically show weaker signals. oregonstate.edu The use of deuterated solvents like CDCl₃ is common, and its characteristic signal (a triplet around 77 ppm) can be observed in the spectrum. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| -CH₂-OH | 3.5 - 3.8 | 60 - 65 | Triplet |

| -CH₂-NH | 2.7 - 3.0 | 50 - 55 | Triplet |

| -OH | Variable (broad) | - | Singlet |

| -NH-NH- | Variable (broad) | - | Singlet |

2D NMR Techniques for Connectivity and Conformational Studies

To gain deeper insights into the molecular structure and connectivity, two-dimensional (2D) NMR techniques are employed. springernature.com These experiments correlate signals from different nuclei, providing a more complete picture of the molecule's architecture. youtube.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is invaluable for establishing the connectivity between protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu In this compound, a COSY spectrum would show cross-peaks between the signals of the -CH₂-OH and -CH₂-NH protons, confirming their adjacent positions within the ethyl groups. researchgate.net It also helps in differentiating between complex and overlapping multiplets. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com This is a powerful tool for assigning the carbon signals based on their attached protons. sdsu.edu For this compound, the HSQC spectrum would show a correlation between the proton signal of the -CH₂-OH group and the corresponding carbon signal, and another correlation for the -CH₂-NH group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to study the spatial proximity of protons. nih.gov Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which can be crucial for determining the molecule's conformation. For a flexible molecule like this compound, NOESY can provide insights into the preferred rotational conformations around the N-N and C-N bonds.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule and studying intermolecular interactions.

Vibrational Band Assignment and Functional Group Identification

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. researchgate.net

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this band is a strong indicator of hydrogen bonding.

N-H Stretching: The N-H stretching vibrations of the hydrazine (B178648) moiety typically appear in the region of 3100-3500 cm⁻¹. These bands can sometimes overlap with the O-H stretching band.

C-H Stretching: The stretching vibrations of the C-H bonds in the methylene groups are observed in the 2850-3000 cm⁻¹ region.

N-N Stretching: The N-N stretching vibration is expected to produce a band in the fingerprint region, typically around 1000-1200 cm⁻¹. nih.gov

C-O Stretching: The C-O stretching vibration of the primary alcohol groups gives rise to a strong band in the 1000-1100 cm⁻¹ region.

N-H and O-H Bending: The bending vibrations of the N-H and O-H groups appear in the fingerprint region of the spectrum.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| N-H Stretch | 3100-3500 | Medium |

| C-H Stretch | 2850-3000 | Medium-Strong |

| N-N Stretch | 1000-1200 | Medium-Weak |

| C-O Stretch | 1000-1100 | Strong |

Studies on Hydrogen Bonding and Intermolecular Interactions

The presence of both hydroxyl (-OH) and hydrazine (-NH-NH-) groups in this compound makes it capable of forming extensive intermolecular and intramolecular hydrogen bonds. nih.gov IR spectroscopy is particularly sensitive to these interactions. The formation of hydrogen bonds typically causes a red-shift (a shift to lower wavenumbers) and a broadening of the stretching frequency of the donor group (O-H or N-H). nih.gov The extent of this shift can provide qualitative information about the strength of the hydrogen bonds. nih.gov Temperature-dependent or concentration-dependent IR studies can further elucidate the nature of these interactions. For instance, dilution studies can help distinguish between intermolecular and intramolecular hydrogen bonding. In aqueous solutions, the IR spectra can reveal information about the hydrogen-bonding network between the solute and water molecules. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. govinfo.gov For this compound (C₄H₁₂N₂O₂), the molecular weight is 120.15 g/mol . nih.govsynblock.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 120. The fragmentation of the molecular ion would lead to a series of daughter ions, which can provide clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve the cleavage of C-C, C-N, C-O, and N-N bonds. For example, the loss of a hydroxyl radical (•OH) or a CH₂OH group are plausible fragmentation steps. The base peak in the spectrum, which is the most intense peak, corresponds to the most stable fragment ion formed.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is C₄H₁₂N₂O₂.

The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O), serves as the benchmark for HRMS analysis. The monoisotopic mass of this compound has been computed to be 120.089877630 Da. nih.gov Experimental determination of the molecular ion's mass-to-charge ratio (m/z) via HRMS that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's molecular formula.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₂N₂O₂ |

| Average Mass | 120.15 g/mol |

Fragmentation Pattern Analysis for Structural Details

Electron ionization mass spectrometry (EI-MS) provides insight into the compound's structure by breaking the molecule into characteristic fragment ions. The analysis of these fragments helps to piece together the molecular architecture. For 1,2-Bis(β-hydroxyethyl) hydrazine, the mass spectrum shows a distinct pattern. rsc.org

The molecular ion peak (M⁺) is observed at an m/z of 120. The fragmentation pattern is characterized by several key ions resulting from the cleavage of C-C, C-O, C-N, and N-N bonds.

Key Fragmentation Pathways:

Loss of a hydroxyethyl (B10761427) group: Cleavage can lead to the loss of a ·CH₂CH₂OH radical, though the resulting ion may be less stable.

Alpha-cleavage: The bonds adjacent to the nitrogen and oxygen atoms are prone to cleavage. A common fragment is observed at m/z 30, corresponding to [CH₂NH]⁺ or [CH₄N]⁺.

Cleavage of the N-N bond: This is a characteristic fragmentation for hydrazine derivatives.

Loss of water: The presence of hydroxyl groups makes the loss of a water molecule (H₂O, 18 Da) a likely fragmentation pathway from the molecular ion.

A study on the synthesis of related hydroxyethyl hydrazines identified key fragments for 1,2-Bis(β-hydroxyethyl) hydrazine. rsc.org

Table 2: Experimentally Observed Mass Fragments for 1,2-Bis(β-hydroxyethyl) hydrazine

| m/z | Proposed Fragment Ion |

|---|---|

| 120 | [C₄H₁₂N₂O₂]⁺ (Molecular Ion) |

| 89 | [M - CH₂OH]⁺ |

| 71 | [M - CH₂OH - H₂O]⁺ or other isomeric structures |

| 45 | [CH₂CH₂OH]⁺ |

| 42 | [C₂H₄N]⁺ |

| 30 | [CH₄N]⁺ |

| 28 | [N₂]⁺ or [C₂H₄]⁺ |

Data sourced from a study on the synthesis of β-hydroxyethyl hydrazine. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and identifying compounds in complex mixtures. Due to the high polarity and potential for poor ionization of this compound, direct analysis can be challenging. Therefore, chemical derivatization is a common strategy to improve its chromatographic behavior and detection sensitivity. nih.govnih.gov

Hydrazine-containing compounds are often derivatized to enhance their volatility for GC-MS or to introduce a readily ionizable group for LC-MS. nih.gov For instance, aldehydes and ketones are used to form stable hydrazone derivatives. mdpi.com A validated method for the related compound 2-hydroxyethyl hydrazine involves derivatization with benzaldehyde (B42025), which could be adapted for this compound. researchgate.netwisdomlib.org This approach not only improves separation but also enhances ionization efficiency in the mass spectrometer, allowing for sensitive and specific quantification. nih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule.

Analytical Spectrophotometric Methods for Quantitative Determination

For quantitative analysis using UV-Visible spectrophotometry, a chromophore must be introduced into the target molecule through a chemical reaction. This process, known as derivatization, is a well-established technique for the determination of hydrazine and its derivatives. researchgate.net

A widely used method involves the reaction of the hydrazine moiety with a specific colorimetric reagent to produce a new, intensely colored compound that can be easily measured. rsc.orgnih.gov One of the most common reagents is p-dimethylaminobenzaldehyde (p-DAB). rsc.org This reagent reacts with the hydrazine functional group in an acidic medium to form a yellow azine derivative, which has a strong absorbance maximum typically around 458 nm. nih.govrsc.org

The intensity of the color produced is directly proportional to the concentration of the hydrazine compound, following the Beer-Lambert law over a specific concentration range. This allows for the accurate quantification of this compound in various samples, including its determination as an impurity in pharmaceutical substances. nih.gov The molar absorptivity of the resulting derivative is high, enabling sensitive detection at low concentrations. researchgate.netnih.gov

Table 3: Common Derivatization Reaction for Spectrophotometric Analysis of Hydrazines

| Reagent | Product Type | Typical λₘₐₓ | Color |

|---|---|---|---|

| p-Dimethylaminobenzaldehyde (p-DAB) | Azine (Hydrazone) | ~458 nm | Yellow |

This method is broadly applicable to compounds containing a hydrazine group. researchgate.netnih.govrsc.org

Applications in Materials Science and Polymer Chemistry Research

Role as Monomers and Cross-linking Agents in Polymer Synthesis

The bifunctional nature of 2,2'-(Hydrazine-1,2-diyl)diethanol allows it to serve dual roles in polymer synthesis: as a monomer for building linear polymer chains and as a cross-linking agent for creating polymer networks. As a monomer, its two hydroxyl groups can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. The incorporation of the hydrazine (B178648) (-NH-NH-) linkage into the polymer backbone imparts unique chemical characteristics not found in traditional polyesters.

As a cross-linking agent, the hydrazine moiety can react with functional groups on existing polymer chains, such as ketones, to form stable hydrazone linkages. This process is utilized to create networked structures in materials like polyurethane emulsions, enhancing their mechanical properties and water resistance.

Development of Novel Polymeric Materials

The integration of the hydrazine-1,2-diyl group into polymer structures has led to the development of new materials with innovative properties.

Poly(diacylhydrazine)s are a class of polymers that contain the diacylhydrazine (-C(O)NHNHC(O)-) repeating unit. These polymers can be synthesized through the oxidative coupling polymerization of bishydrazide monomers. mdpi.com While not directly starting from this compound, the synthesis of these polymers relies on dihydrazide monomers, which can be prepared through the reaction of a dicarboxylic acid derivative with hydrazine. mdpi.com For instance, a common method involves the hydrazination of a diester to yield a dihydrazide monomer, which is then polymerized. mdpi.com The resulting poly(diacylhydrazine)s are noted for their thermal and chemical stability under normal conditions. mdpi.com

A significant area of research is the design of polymers that are stable during use but can be degraded on demand. Polymers containing the diacylhydrazine linkage exhibit this property. mdpi.com The N-N bond in the diacylhydrazine group is stable towards ambient oxygen, heat, and many chemicals, but it is susceptible to cleavage by specific oxidizing agents like sodium hypochlorite (B82951) (the active ingredient in bleach). mdpi.com This reaction breaks the polymer backbone, leading to the decomposition of the material into smaller, often safer, molecules such as carboxylic acids and nitrogen gas. mdpi.com This "all-or-nothing" degradation behavior makes these materials candidates for applications where controlled disposal or removal is desired.

The unique reactivity of the hydrazine group allows for the functionalization of existing polymer backbones. By grafting a molecule like this compound onto a polymer, new functional sites are introduced. The attached hydrazine moiety can serve as a reactive handle for further chemical modifications, while the terminal hydroxyl groups from the ethanol (B145695) arms are also available for subsequent reactions, such as esterification. This approach allows for the precise tailoring of a polymer's surface properties or the introduction of specific functionalities.

Integration into Organic Electronic and Photovoltaic Systems

Recent research has explored the use of hydrazine derivatives in materials for organic solar cells. nanochemres.org In the design of dye-sensitized solar cells, molecules are often engineered with a donor-π-spacer-acceptor (D-π-A) architecture. A 2025 study investigated novel conjugated compounds where a hydrazine derivative acts as the π-spacer. nanochemres.org In these systems, the hydrazine unit can also function as an anchoring group to bind the dye molecule to the surface of a semiconductor, such as titanium dioxide (TiO2). nanochemres.org By modifying the substituents on the hydrazine-based compounds, researchers can tune the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning is critical for optimizing the efficiency of light absorption and electron injection into the semiconductor, which are key processes in photovoltaic power conversion. nanochemres.org

Investigation in High-Energy-Density Material Design

The hydrazine core is known for its high energy content, which has led to the investigation of its derivatives as energetic materials. The N-N single bond is a key feature that contributes to the energetic properties of these compounds. While research specifically detailing this compound in this application is limited, its structural analog, 1,2-diethylhydrazine, has been experimentally evaluated as a high-energy rocket fuel. nih.gov This suggests that the hydrazine-1,2-diyl scaffold is of significant interest in the design of materials where high energy release is a primary objective.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2488-95-1 | nih.govsynblock.comchemicalbridge.co.ukchemspider.com |

| Molecular Formula | C₄H₁₂N₂O₂ | nih.govsynblock.com |

| Molecular Weight | 120.15 g/mol | nih.govsynblock.com |

| IUPAC Name | 2-[2-(2-hydroxyethyl)hydrazinyl]ethanol | nih.gov |

| Boiling Point | 268.4°C at 760 mmHg | synblock.com |

| Computed XLogP3 | -1.8 | nih.gov |

| Hydrogen Bond Donor Count | 4 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-diethylhydrazine |

| Adipic dihydrazide |

| Carboxylic acid |

| Hydrazine |

| Hydrazine hydrate (B1144303) |

| L-leucine methyl ester |

| Nitrogen |

| Sodium hypochlorite |

| Terephthaloyl bis(L-leucine methyl ester) |

| Terephthaloyl chloride |

Surface Functionalization and Interface Chemistry

The chemical compound this compound possesses a unique molecular structure characterized by a central hydrazine backbone flanked by two hydroxyl-terminated ethyl groups. This bifunctionality, with reactive hydrazine and hydroxyl moieties, makes it a candidate for various applications in surface functionalization and interface chemistry. Research in this area explores its potential to modify the surface properties of materials, enhancing characteristics such as adhesion, wettability, and biocompatibility. While direct and extensive research on this compound for surface modification is not widely documented in publicly available literature, its potential can be inferred from the known reactivity of its functional groups and studies on analogous hydrazine derivatives.

The hydrazine group is known for its ability to react with carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages. This reaction can be exploited to anchor the molecule to surfaces that have been pre-functionalized with carbonyl groups. Furthermore, the nucleophilic nature of the hydrazine nitrogens allows for reactions with other electrophilic groups, such as epoxides and isocyanates, which are commonly used in polymer and coating formulations.

The two primary hydroxyl (-OH) groups on the molecule offer additional reactive sites. These can participate in esterification, etherification, and urethane (B1682113) formation reactions. This dual reactivity allows this compound to act as a versatile linker or crosslinking agent at material interfaces. For instance, one or both hydroxyl groups could be used to graft the molecule onto a surface, leaving the hydrazine group available for subsequent reactions, or vice versa.

In the context of polymer chemistry, this compound can be investigated as a chain extender or crosslinker in the synthesis of polyurethanes and epoxy resins. In such applications, the diol functionality would react with diisocyanates to form urethane linkages, while the hydrazine group could react with isocyanate groups to form urea (B33335) linkages or with epoxy groups. The incorporation of this molecule into a polymer backbone can introduce polarity and potential for hydrogen bonding, thereby influencing the surface properties of the resulting polymer film or coating.

Moreover, the hydrazine moiety is known to have chelating properties, enabling it to form complexes with metal ions. This suggests a potential application in the surface treatment of metals to enhance corrosion resistance or to promote adhesion of polymer coatings. The molecule could potentially form a self-assembled layer on a metal oxide surface, with the hydrazine group coordinating to the metal and the hydroxyl groups providing a new, functionalized surface.

While specific experimental data on the surface functionalization properties of this compound is limited in open literature, the following table illustrates the potential impact of such a molecule on surface properties based on the known effects of similar functional groups.

| Property | Hypothesized Effect of Surface Functionalization | Underlying Chemical Principle |

| Wettability | Increased hydrophilicity | Introduction of polar hydroxyl (-OH) and hydrazine (-NH-NH-) groups capable of hydrogen bonding with water. |

| Adhesion | Enhanced adhesion to polar substrates and coatings | Formation of covalent bonds (e.g., urethane, urea, hydrazone) and strong intermolecular forces (hydrogen bonding) at the interface. |

| Biocompatibility | Potential for improved biocompatibility | The hydrophilic surface can reduce non-specific protein adsorption, a key factor in biocompatibility. |

| Corrosion Resistance | Improved protection for metal surfaces | Chelation of the hydrazine group with metal ions on the surface can form a protective barrier layer. |

It is important to note that the actual performance of this compound in these applications would need to be verified through rigorous experimental research, including surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) to confirm chemical bonding, contact angle measurements to quantify changes in wettability, and atomic force microscopy (AFM) to analyze surface morphology.

Environmental Fate and Chemical Transformations

Abiotic Degradation Pathways in Environmental Compartments

The non-biological breakdown of 2,2'-(Hydrazine-1,2-diyl)diethanol in the environment is anticipated to be influenced by processes such as oxidation, hydrolysis, and photolysis.

Oxidative Processes in Aquatic and Atmospheric Environments

In aquatic environments, hydrazine (B178648) and its derivatives are susceptible to oxidation. dtic.mildtic.mil The rate of this degradation is highly dependent on factors like pH, temperature, oxygen content, and the presence of metal ions, which can act as catalysts. dtic.milwho.int For instance, the oxidation of hydrazine is significantly accelerated by the presence of copper (II) ions. dtic.mil Given its molecular structure, this compound is expected to undergo similar oxidative degradation in water. The hydroxyl (-OH) groups in its structure may influence its reactivity compared to unsubstituted hydrazine.

In the atmosphere, hydrazines are primarily degraded by reaction with hydroxyl radicals (•OH). dtic.mil These reactions are a key determinant of their atmospheric lifetime. dtic.mil While specific rate constants for this compound are not available, it is expected to react with atmospheric oxidants, leading to its removal from the gas phase. The presence of the hydroxyethyl (B10761427) groups may alter the reaction mechanism and rate compared to simple hydrazine.

Hydrolysis and Photolytic Stability Studies

The stability of the hydrazine N-N bond suggests that hydrolysis of this compound itself is unlikely to be a significant degradation pathway under typical environmental conditions. However, the compound is a derivative of hydrazine, and information on the hydrolysis of related compounds can offer insights. For example, hydrazones, which contain a C=N-N linkage, can be labile to hydrolysis. nih.gov

Regarding photolysis, hydrazine can decompose when exposed to ultraviolet radiation. who.int This suggests that this compound may also be susceptible to photodegradation, particularly in sunlit surface waters or in the atmosphere. The extent of this degradation would depend on the absorption spectrum of the molecule and the quantum yield of the photochemical reactions.

Biogeochemical Transformations and Biodegradation

The transformation of this compound through biological processes is a critical aspect of its environmental fate.

Microbial Transformation in Water and Soil Systems